Benzene, [1-(difluoromethylene)-3-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [1-(difluoromethylene)-3-butenyl]-: is an organic compound characterized by the presence of a benzene ring substituted with a difluoromethylene group and a butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1-(difluoromethylene)-3-butenyl]- typically involves the introduction of the difluoromethylene group into the benzene ring. One common method is the difluoromethylation of benzene derivatives using difluorocarbene precursors. This can be achieved through the reaction of benzene with difluorocarbene generated from difluoromethylating agents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [1-(difluoromethylene)-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylene-substituted benzene derivatives.
Reduction: Reduction reactions can convert the difluoromethylene group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylene-substituted benzene derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, Benzene, [1-(difluoromethylene)-3-butenyl]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its difluoromethylene group can interact with biological targets, potentially leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as increased stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals .
Wirkmechanismus
The mechanism of action of Benzene, [1-(difluoromethylene)-3-butenyl]- involves its interaction with molecular targets through its difluoromethylene group. This group can form strong bonds with various atoms, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- Benzene, [1-(difluoromethylene)-3-methyl-3-butenyl]-
- Benzene, [1-(difluoromethylene)-3-buten-1-yl]-
- Difluorodiphenylmethane
Uniqueness: Benzene, [1-(difluoromethylene)-3-butenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the difluoromethylene and butenyl groups allows for a wide range of chemical reactions and applications, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
89264-12-0 |
---|---|
Molekularformel |
C11H10F2 |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
1,1-difluoropenta-1,4-dien-2-ylbenzene |
InChI |
InChI=1S/C11H10F2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 |
InChI-Schlüssel |
LJIXASVUGUSPGW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(=C(F)F)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.